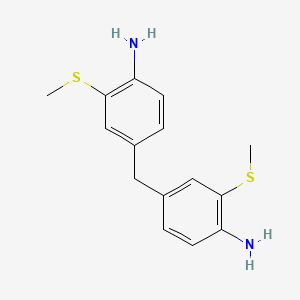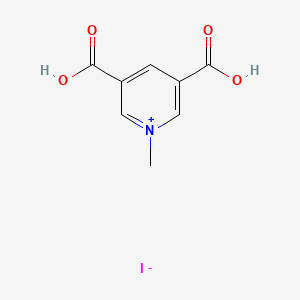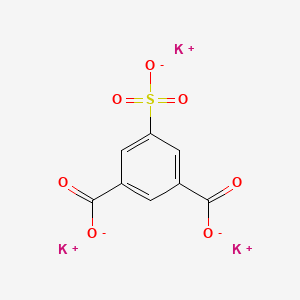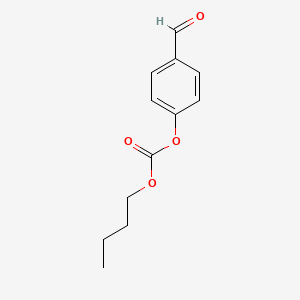
4,4'-Methylenebis(2-(methylthio)aniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(2-(methylthio)aniline) is an organic compound with the molecular formula C15H18N2S2 It is characterized by the presence of two aromatic amine groups and two methylthio groups attached to a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2-(methylthio)aniline) typically involves the reaction of 2-(methylthio)aniline with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two aromatic amine groups. The general reaction can be represented as follows:
2C7H9NS+CH2O→C15H18N2S2+H2O
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2-(methylthio)aniline) may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Methylenebis(2-(methylthio)aniline) undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aromatic amine groups can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Nitro derivatives, halogenated compounds
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(2-(methylthio)aniline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,4’-Methylenebis(2-(methylthio)aniline) involves its interaction with molecular targets such as enzymes and receptors. The aromatic amine groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methylthio groups may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Methylenebis(2-chloroaniline): Similar structure but with chlorine atoms instead of methylthio groups.
4,4’-Methylenebis(2-aminophenol): Contains hydroxyl groups instead of methylthio groups.
Uniqueness
4,4’-Methylenebis(2-(methylthio)aniline) is unique due to the presence of methylthio groups, which impart distinct chemical properties and reactivity compared to its analogs. These groups can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
47003-30-5 |
|---|---|
Molekularformel |
C15H18N2S2 |
Molekulargewicht |
290.5 g/mol |
IUPAC-Name |
4-[(4-amino-3-methylsulfanylphenyl)methyl]-2-methylsulfanylaniline |
InChI |
InChI=1S/C15H18N2S2/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9H,7,16-17H2,1-2H3 |
InChI-Schlüssel |
XRKGCGRPZUUQRR-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















